(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the ethoxymethyl group: This step often involves the use of ethylating agents under controlled conditions.
Protection of the carboxylic acid group: The carboxylic acid group is protected using tert-butyl esterification to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Amino-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- (2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of the ethoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-16-8-10-6-9(13)7-14(10)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
InChI Key |
ZWOQZIBNZLCVOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CC(CN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.